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5-Fluoro-1-methyl-3-nitropyridin-

2(1H)-one

Cat. No.: B1404731 Get Quote

Introduction to Nitropyridines in Medicinal Chemistry

Nitropyridines are a class of heterocyclic compounds that have garnered significant attention in

medicinal chemistry. The pyridine ring is a "privileged structural motif" in drug design, present in

approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] The addition of

a nitro group to this scaffold significantly alters its electronic properties, making nitropyridines

versatile precursors and key pharmacophores for a wide range of biologically active molecules.

[1][2] They serve as foundational structures for developing agents with diverse therapeutic

applications, including antitumor, antimicrobial, antiviral, and anti-neurodegenerative properties.

[1][2] Their chemical reactivity allows for various modifications, enabling the synthesis of large

compound libraries for high-throughput screening.[3]

Key Therapeutic Areas and Mechanisms of Action

Nitropyridine derivatives have demonstrated efficacy in several key therapeutic areas through

various mechanisms of action.

Anticancer Activity: Many nitropyridine-based compounds exhibit potent cytotoxic effects

against a broad range of cancer cell lines.[3] One prominent mechanism is the inhibition of

tubulin polymerization. These agents can bind to the colchicine site of tubulin, disrupting

microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent

apoptosis. Other anticancer mechanisms include the inhibition of critical cell signaling
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enzymes like Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and mucosa-

associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][4]

Antimicrobial Activity: The nitropyridine scaffold is a promising starting point for the

development of new antimicrobial agents.[3] Derivatives have shown activity against various

bacterial strains, including Mycobacterium tuberculosis, and fungal species like Candida

albicans.[1] The mechanism often involves the inhibition of essential microbial enzymes or

disruption of cellular processes. For instance, some compounds have shown inhibitory

activity against DNA gyrase, a crucial enzyme for bacterial DNA replication.[5]

Enzyme Inhibition: The electron-deficient nature of the nitropyridine ring makes it an effective

component for designing enzyme inhibitors. Nitropyridine derivatives have been successfully

developed as potent inhibitors for a variety of enzymes, including kinases (e.g., JAK2,

p70S6Kβ), urease, chymotrypsin, and factor IXa, highlighting their potential in treating

inflammatory diseases, gastric conditions, and coagulation disorders.[1][4]

Quantitative Data Summary
The biological activities of various nitropyridine derivatives are summarized below. These

tables provide a quantitative comparison of their efficacy in different therapeutic areas.

Table 1: Anticancer and Cytotoxic Activity of Nitropyridine Derivatives
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Compound
Class/Derivativ
e

Target Cell
Line(s)

Activity Metric Value Reference(s)

Nitropyridine-

linked 4-

arylidenethiazolid

in-4-one (35a,

R=OMe)

MCF-7 (Breast

Cancer)
IC₅₀ 6.41 µM [1]

Nitropyridine-

linked 4-

arylidenethiazolid

in-4-one (35d,

piperidine)

HepG2 (Liver

Cancer)
IC₅₀ 7.63 µM [1]

Pyridine

Ensemble

(Novel)

K562 (Leukemia) IC₅₀ 10.42 µg/mL [6]

Pyridine

Ensemble

(Novel)

HL60 (Leukemia) IC₅₀ 25.93 µg/mL [6]

Pyridyloxy-

substituted

acetophenone

oxime ethers

N/A (Herbicide

Target)
IC₅₀ 3.11–4.18 μM [1]

Nitropyridine-

based

insecticides (45

& 46)

M. separate, P.

xylostella, P.

litura

LD₅₀ 4–12 mg/L [4]

Table 2: Enzyme Inhibitory Activity of Nitropyridine Derivatives
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Compound
Class/Derivativ
e

Target Enzyme Activity Metric Value Reference(s)

2,4-

dichlorophenyl

derivative (10)

Glycogen

Synthase

Kinase-3 (GSK3)

IC₅₀ 8 nM [4]

2,4-

dichlorophenyl

derivative (10)

Glycogen

Synthase

Kinase-3 (GSK3)

EC₅₀ 0.13 µM [4]

5-Nitropicolinic

acid / 2-

nitropyridine

Human NEU3 IC₅₀ 40–79 nM [1]

5-nitropyridin-2-yl

derivative (20)
Chymotrypsin IC₅₀ 8.67 ± 0.1 µM [1]

5-nitropyridin-2-yl

derivative (20)
Urease IC₅₀ 29.21 ± 0.98 µM [1]

4-aza-6-

nitrobenzofuroxa

n (16)

HIV-1 Integrase

(Strand Transfer)
IC₅₀ 190 ± 30 μM [4]

4-aza-6-

nitrobenzofuroxa

n (16)

HIV-1 Integrase

(3' Processing)
IC₅₀ 60 ± 15 μM [4]

4-aza-6-

nitrobenzofuroxa

n (16)

HIV-1 RNase H IC₅₀ 90 ± 20 μM [4]

Pyrido[2,3-

d]pyrimidin-7-one

(14)

RIPK2 Kinase IC₅₀
0.013 ± 0.004

µM
[7]

Pyrido[2,3-

d]pyrimidin-7-one

(14)

ALK2 Kinase IC₅₀
0.021 ± 0.016

µM
[7]
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Table 3: Antimicrobial Activity of Nitropyridine Derivatives

Compound
Class/Derivativ
e

Target
Organism(s)

Activity Metric Value (µg/mL) Reference(s)

Pyridoxazinone

derivative (R=n-

Bu)

E. faecalis MIC 7.8 [1]

Pyridoxazinone

derivative (R=n-

Bu)

S. aureus MIC 31.2 [1]

Pyridoxazinone

derivative (R=n-

Bu)

C. albicans, C.

glabrata, C.

tropicalis

MIC 62.5 [1]

5-nitropyridine

derivative (29)

Mycobacterium

bovis 14
MIC 12.5–50 [1]

Pyridin-2-

yl)piperazine

derivative (98,

R=2-OH)

B. subtilis, C.

krusei
MIC 62.5 [1]

Nicotinic acid

hydrazone (6f)

Antibacterial/Anti

fungal
MIC 0.49–1.95 [5]

Nicotinic acid

hydrazone (6p)

Antibacterial/Anti

fungal
MIC 0.49–0.98 [5]

Visualizations: Workflows and Signaling Pathways
Caption: A generalized workflow for the discovery of novel drugs based on nitropyridine

scaffolds.
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Proposed Signaling Pathway for Nitropyridine-Based Microtubule Inhibitors
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Caption: Nitropyridine compounds can inhibit tubulin polymerization, leading to G2/M cell cycle

arrest.
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Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 5-
Nitropyridin-2-amine
This protocol describes a common nucleophilic aromatic substitution reaction to synthesize a

library of nitropyridine derivatives using 2-chloro-5-nitropyridine as a starting material.[4]

Materials:

2-chloro-5-nitropyridine

Various primary or secondary amines (e.g., aniline, piperidine, morpholine)

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in the chosen anhydrous solvent (e.g.,

MeCN), add the desired amine (1.1 eq) and a base such as K₂CO₃ (2.0 eq).

Stir the reaction mixture at an elevated temperature (e.g., 80 °C or reflux) and monitor the

reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If using DMF, dilute the mixture with EtOAc and wash with water and brine to remove the

solvent. If using MeCN, concentrate the mixture under reduced pressure.
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Extract the aqueous layer with EtOAc (3x).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the resulting crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the pure N-substituted 5-

nitropyridin-2-amine product.

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Tubulin Polymerization Inhibition
Assay
This fluorescence-based assay measures the effect of a test compound on the polymerization

of tubulin in vitro.[8][9][10]

Materials:

Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. #BK011P)

Tubulin (>99% pure)

G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

Guanosine triphosphate (GTP)

Fluorescent reporter (e.g., DAPI)

Test nitropyridine compounds dissolved in DMSO

Positive control (e.g., Paclitaxel for stabilization, Vinblastine/Colchicine for destabilization)

Negative control (DMSO vehicle)

Black, opaque 96-well plate

Fluorescence plate reader capable of excitation at ~360 nm and emission at ~450 nm, with

temperature control at 37°C.
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Procedure:

Prepare the tubulin reaction mix on ice: Resuspend tubulin in G-PEM buffer containing GTP

and the fluorescent reporter to a final concentration of 2-3 mg/mL.

Prepare serial dilutions of the test nitropyridine compounds, positive controls, and negative

control in G-PEM buffer.

Add 5 µL of the diluted compounds/controls to the appropriate wells of a pre-warmed (37°C)

96-well plate.[8]

Initiate the polymerization reaction by adding 50 µL of the cold tubulin reaction mix to each

well.

Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

Measure the fluorescence intensity (Excitation: 355-360 nm, Emission: 450-460 nm) every

60 seconds for 60-90 minutes.[8]

Data Analysis: Plot fluorescence intensity versus time for each concentration. Calculate the

rate of polymerization (Vmax) and the final polymer mass. Determine the IC₅₀ value, which is

the concentration of the compound that inhibits tubulin polymerization by 50% compared to

the DMSO control.

Protocol 3: Kinase Inhibition Assay (Luminescent ATP-
based)
This protocol is a general method to determine the inhibitory effect of nitropyridine compounds

on a specific kinase using a luminescence-based assay that measures ATP consumption.[11]

Materials:

Kinase of interest (e.g., RIPK2, JAK2)

Kinase-specific substrate peptide

ATP
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Kinase assay buffer (e.g., Tris-HCl, MgCl₂)

Test nitropyridine compounds dissolved in DMSO

Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor)

Luminescent kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)

White, opaque 96-well or 384-well plate

Luminometer

Procedure:

Prepare serial dilutions of the test compounds and controls in the kinase assay buffer.

In the wells of the assay plate, add the following in order:

Kinase assay buffer

Test compound/control

Kinase enzyme

Substrate peptide

Pre-incubate the plate at room temperature for 10-15 minutes to allow compound binding to

the kinase.

Initiate the kinase reaction by adding a solution of ATP to each well.

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the

specified time (e.g., 30-60 minutes).

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent

according to the manufacturer's instructions. This reagent lyses cells (if applicable) and

contains luciferase and luciferin to generate a luminescent signal proportional to the amount

of ATP present.
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Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP

consumed). Calculate the percentage of inhibition for each compound concentration relative

to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound

concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Antimicrobial Susceptibility Testing (Broth
Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest

concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

[13][14][15]

Materials:

Test microorganism (bacterial or fungal strain)

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for

fungi)

Test nitropyridine compounds dissolved in a suitable solvent (e.g., DMSO)

Positive control antibiotic/antifungal (e.g., Ampicillin, Ciprofloxacin, Amphotericin B)

Sterile 96-well microtiter plates

Spectrophotometer

Microplate incubator

Procedure:

Inoculum Preparation: Culture the test microorganism overnight in the appropriate broth.

Dilute the culture to achieve a standardized concentration, typically a 0.5 McFarland
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standard, which is then further diluted to yield a final inoculum concentration of

approximately 5 x 10⁵ CFU/mL in the test wells.[13]

Compound Dilution: Prepare a 2-fold serial dilution of the test compounds and control drugs

directly in the 96-well plate. Add 50-100 µL of broth to each well, then add the stock solution

of the compound to the first well and perform serial dilutions across the plate.[13] The final

volume in each well is typically 100-200 µL.

Inoculation: Add the prepared microbial inoculum to each well containing the test compound,

positive control, and a growth control (no compound). Include a sterility control well

containing only broth.

Incubation: Cover the plate and incubate at the optimal temperature (e.g., 35-37°C for

bacteria) for 18-24 hours.[13]

MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of

microbial growth). The MIC is the lowest concentration of the compound at which there is no

visible growth.[12][15] The result can also be read using a microplate reader by measuring

the optical density (OD) at 600 nm.

Data Analysis: The MIC value is reported in µg/mL or µM. It is the concentration in the first

well that appears clear (no turbidity).[12] A lower MIC value indicates greater antimicrobial

potency.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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